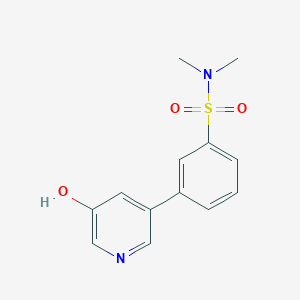
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (2-DMSHP) is a synthetic chemical compound that has been used in a variety of scientific experiments, including biochemical and physiological studies. It is a white, crystalline solid with a melting point of 95-97 °C and a molecular weight of 211.3 g/mol. 2-DMSHP has a wide range of applications in various fields, including pharmaceuticals, organic chemistry, and biochemistry.
科学的研究の応用
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been used in various scientific studies, including biochemical and physiological studies. It has been used as a reagent in the synthesis of various compounds, such as 2-amino-2-methyl-1-phenyl-1-propanol, 2-amino-2-methyl-1-phenyl-1-propanol-2-carboxylic acid, and 2-amino-2-methyl-1-phenyl-1-propanol-3-carboxylic acid. In addition, it has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
作用機序
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% acts as an acetylcholinesterase inhibitor, which means that it blocks the enzyme from breaking down acetylcholine, a neurotransmitter in the brain. This results in an increase in the amount of acetylcholine available in the brain, which can lead to increased alertness, improved memory, and improved cognitive functioning.
Biochemical and Physiological Effects
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to improved memory and cognitive functioning. Additionally, it has been shown to increase the levels of dopamine, which can lead to improved mood and increased motivation.
実験室実験の利点と制限
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. On the other hand, 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is relatively expensive and can be toxic in high doses.
将来の方向性
There are a number of potential future directions for the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% in scientific research. One potential direction is the use of 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used as a tool to study the effects of acetylcholine on the brain and to develop new drugs that target the enzyme acetylcholinesterase. Finally, it could be used to study the effects of dopamine on the brain and to develop new drugs that target the enzyme dopamine receptor.
合成法
2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% can be synthesized in two steps. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylhydrazine with 3-hydroxypyridine in an aqueous solution. This reaction produces the desired 2-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% and other byproducts. The second step involves the purification of the product by recrystallization from a hot aqueous solution.
特性
IUPAC Name |
4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)11-7-5-10(6-8-11)13-12(16)4-3-9-14-13/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSAHAZLBQKTBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














